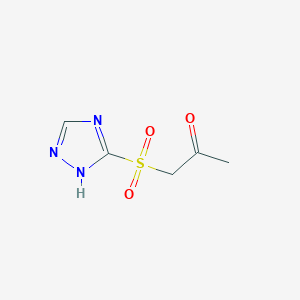
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, commonly known as TSA or Trichostatin A, is a potent inhibitor of histone deacetylase (HDAC) enzymes. This compound has been widely studied for its ability to regulate gene expression and its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
TSA inhibits the activity of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone enzymes, which are responsible for removing acetyl groups from histone proteins. Histones are proteins that package DNA into a compact structure called chromatin, and acetylation of histones is a key mechanism for regulating gene expression. By inhibiting this compound enzymes, TSA increases histone acetylation, which leads to changes in gene expression and ultimately alters cellular function.
Biochemical and Physiological Effects:
TSA has been shown to have a wide range of biochemical and physiological effects. In cancer cells, TSA has been shown to induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. In neurodegenerative diseases, TSA has been shown to reduce inflammation, protect against neuronal damage, and improve cognitive function by increasing the expression of genes involved in neuroprotection and synaptic plasticity. In addition, TSA has been shown to regulate the immune response in inflammatory diseases by inhibiting the activity of pro-inflammatory genes.
実験室実験の利点と制限
One advantage of using TSA in lab experiments is its potent inhibitory effect on 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone enzymes, which allows for precise regulation of gene expression. However, one limitation of using TSA is its potential cytotoxicity, which can limit its use in cell culture experiments. In addition, TSA has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on TSA. One area of interest is the development of more potent and selective 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of TSA in epigenetic regulation and its potential therapeutic applications in diseases such as diabetes and cardiovascular disease. Finally, there is a need for further research on the safety and toxicity of TSA, particularly in long-term studies.
合成法
The synthesis of TSA involves the reaction of 1,2,4-triazole-3-thiol with chloroacetyl chloride, followed by oxidation with potassium permanganate to yield 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The yield of this synthesis is typically around 50%.
科学的研究の応用
TSA has been extensively investigated for its potential therapeutic applications in various diseases. In cancer research, TSA has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative research, TSA has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. In addition, TSA has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and asthma.
特性
分子式 |
C5H7N3O3S |
|---|---|
分子量 |
189.2 g/mol |
IUPAC名 |
1-(1H-1,2,4-triazol-5-ylsulfonyl)propan-2-one |
InChI |
InChI=1S/C5H7N3O3S/c1-4(9)2-12(10,11)5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) |
InChIキー |
OYFHIRZWLFAYKB-UHFFFAOYSA-N |
SMILES |
CC(=O)CS(=O)(=O)C1=NC=NN1 |
正規SMILES |
CC(=O)CS(=O)(=O)C1=NC=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



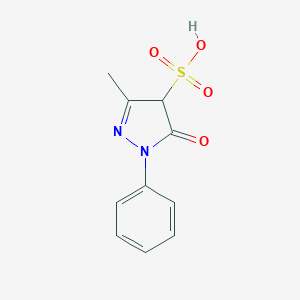
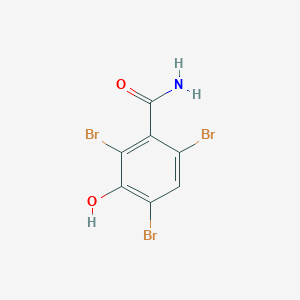
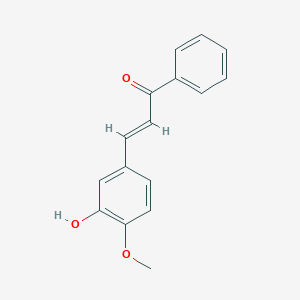
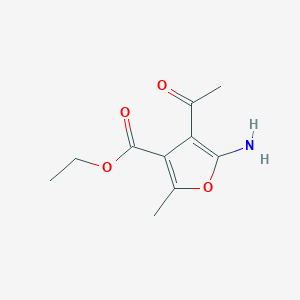
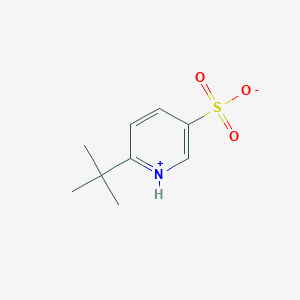
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
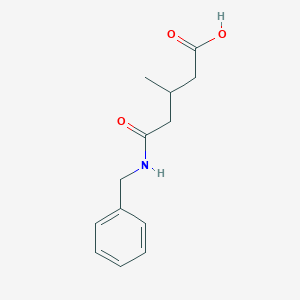
![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)